Product packaging for 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine(Cat. No.:CAS No. 954224-10-3)

4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine

Cat. No.: B3434525
CAS No.: 954224-10-3
M. Wt: 250.68 g/mol
InChI Key: LQTFANARRXUZJU-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine (CAS 954224-10-3) is a valuable chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound features a pyrimidine core substituted with a chloro group and a 2,4-dimethoxyphenyl ring, making it a versatile building block for the synthesis of more complex molecules . Its structural motif is found in derivatives that exhibit potent biological activity. For instance, research has demonstrated that related 4,6-diphenylpyrimidin-2-amine derivatives act as effective inhibitors of Aurora kinase A (AURKA), a key target in oncology . Inhibition of AURKA leads to cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death in human cancer cells, such as HCT116 colon carcinoma . Furthermore, the 4,6-diarylpyrimidine scaffold is recognized as a privileged structure in the design of dual inhibitors targeting receptor tyrosine kinases like EGFR and VEGFR-2, which are critical players in tumor progression and angiogenesis . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O2 B3434525 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine CAS No. 954224-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(2,4-dimethoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTFANARRXUZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268063
Record name 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine
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Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954224-10-3
Record name 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954224-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 6 2,4 Dimethoxyphenyl Pyrimidine

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are a direct and convergent method for constructing the pyrimidine (B1678525) core. These methods typically involve the reaction of a three-carbon component with a dinucleophile like urea (B33335), thiourea (B124793), or guanidine (B92328).

Chalcone-Based Condensation Routes

A well-established route to 4,6-diarylpyrimidines involves the cyclization of chalcones (α,β-unsaturated ketones). pnrjournal.combelnauka.by The synthesis begins with a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and an aldehyde to form the chalcone (B49325) intermediate. For the target molecule, this involves the reaction of a suitable ketone with 2,4-dimethoxybenzaldehyde (B23906). This chalcone is then cyclized with a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride under basic conditions to yield the corresponding dihydropyrimidinone, dihydropyrimidinethione, or aminopyrimidine, respectively. derpharmachemica.comnih.gov Subsequent aromatization and chlorination would be required to yield the final product.

The general reaction involves base-catalyzed condensation of a ketone and an aldehyde, followed by cyclization with a reagent like thiourea in the presence of a base such as potassium hydroxide (B78521) in ethanol, often under reflux conditions. pnrjournal.comnih.gov

Table 1: Chalcone-Based Pyrimidine Synthesis Conditions

Ketone Precursor Aldehyde Precursor Cyclizing Agent Catalyst/Base Solvent Conditions Product Type
Substituted Acetophenone Thiophene-2-carbaldehyde Urea NaOH Ethanol Room Temp -> Reflux Pyrimidin-2-ol derivative pnrjournal.com
4-Acetylpyridine Substituted Benzaldehyde Thiourea KOH Ethanol Reflux, 22h Pyrimidine-2-thiol derivative derpharmachemica.com
Substituted Chalcone N/A Thiourea KOH Ethanol Reflux, 12h Pyrimidine-2-thiol derivative nih.gov

Malononitrile-Derived Synthetic Pathways

Malononitrile (B47326) is a versatile C3 synthon for pyrimidine synthesis due to its high reactivity. researchgate.net A common approach is a three-component reaction between an aldehyde, malononitrile, and a dinucleophile like urea or thiourea. nih.gov For the synthesis of a precursor to the target molecule, 2,4-dimethoxybenzaldehyde would be reacted with malononitrile and urea/thiourea. This typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dinucleophile and subsequent cyclization to form a highly functionalized pyrimidine, such as a 6-amino-5-cyano-pyrimidine derivative. nih.govmdpi.com

Table 2: Malononitrile-Based Pyrimidine Synthesis

Aldehyde C3 Synthon N-Reagent Catalyst Solvent Conditions Product Type
Various Aromatic Aldehydes Malononitrile Barbituric Acid SBA-Pr-SO3H Solvent-free 80 °C Pyrano[2,3-d]pyrimidine dione (B5365651) nih.gov

Multi-Component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer high efficiency and atom economy by combining three or more starting materials in a single pot to construct complex molecules. researchgate.net Several MCRs can be envisioned for the synthesis of the 4,6-disubstituted pyrimidine core. For instance, a Lewis-acid controlled reaction between aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation can selectively produce 2,4,6-triaryl pyrimidines. nih.gov By selecting 2,4-dimethoxyacetophenone as the ketone component, this method could be adapted to install the desired substituent. Another approach involves a ZnCl₂-catalyzed three-component coupling of a functionalized enamine, an orthoester, and ammonium (B1175870) acetate. acs.org

Table 3: Multi-Component Pyrimidine Synthesis

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type
Aromatic Ketone Aromatic Aldehyde HMDS BF₃·OEt₂ / MW 2,4,6-Triaryl Pyrimidine nih.gov
Enamine Triethyl orthoformate NH₄OAc ZnCl₂ / Toluene 4,5-Disubstituted Pyrimidine acs.org

Post-Cyclization Functionalization Strategies

An alternative to building the ring from scratch is to first synthesize a pyrimidine precursor and then introduce the necessary functional groups. This is a powerful strategy, particularly for introducing the chloro group and the aryl moiety.

Regioselective Halogenation of Pyrimidine Precursors

The most common and direct route to 4-chloropyrimidines is the chlorination of the corresponding pyrimidin-4(3H)-one (or its tautomer, pyrimidin-4-ol). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with an added base or in the presence of phosphorus pentachloride (PCl₅). nih.govresearchgate.netnih.gov The reaction generally involves heating the pyrimidinone substrate in excess POCl₃. nih.gov For large-scale synthesis, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed to improve efficiency and reduce environmental impact. nih.gov The addition of PCl₅ can enhance the reactivity of POCl₃ for certain substrates. indianchemicalsociety.com

For the target compound, this would involve the synthesis of 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol, likely from the condensation of 1-(2,4-dimethoxyphenyl)-3-ethoxy-2-propen-1-one with urea, followed by chlorination with POCl₃ to yield 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine. nih.gov

Table 4: Chlorination of Pyrimidinone Precursors

Substrate Reagent(s) Conditions Product
Hydroxypyrimidine POCl₃ (equimolar), Pyridine Sealed reactor, 140-160 °C Chloropyrimidine nih.gov
2-Substituted Quinazolinone POCl₃ Reflux 4-Chloroquinazoline researchgate.net
4-Chloro-6-methoxypyrimidine POCl₃, Anhydrous organic amine 70-115 °C 4,6-Dichloropyrimidine (B16783) google.com

Strategies for Introducing the 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group can be introduced via cross-coupling reactions on a pre-halogenated pyrimidine scaffold, such as 4,6-dichloropyrimidine. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of a halo-pyrimidine with an organoboron reagent, specifically (2,4-dimethoxyphenyl)boronic acid.

The reaction of 4,6-dichloropyrimidine with one equivalent of (2,4-dimethoxyphenyl)boronic acid under palladium catalysis can lead to the regioselective formation of this compound. The selectivity can be controlled by carefully choosing the catalyst, base, solvent, and reaction temperature. researchgate.netmdpi.com Electron-rich boronic acids have been shown to produce good yields in these couplings. mdpi.com This method allows for the late-stage introduction of the aryl group, which is advantageous for creating diverse libraries of analogues.

Table 5: Suzuki-Miyaura Cross-Coupling for Aryl-Pyrimidine Synthesis

Halopyrimidine Boronic Acid Catalyst Base Solvent Product Type
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/Heteroaryl boronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 5-Aryl-4,6-dichloropyrimidine derivative mdpi.comresearchgate.net
4,6-Dichloropyrimidine Arylboronic acid Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ K₃PO₄ N/A 4,6-Diarylpyrimidine researchgate.net
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5 mol%) Na₂CO₃ 1,4-Dioxane/H₂O 2-Chloro-4-phenylpyrimidine mdpi.com

Catalytic and Green Chemistry Innovations in Synthesis

The synthesis of this compound has benefited significantly from advances in catalytic processes and the principles of green chemistry. These innovations aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign materials and conditions.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone in the synthesis of 4-arylpyrimidines, including this compound. This method is highly valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.

The general approach involves the coupling of a halogenated pyrimidine with an appropriate arylboronic acid. For the synthesis of the target compound, this would typically involve the reaction of a dichloropyrimidine derivative with (2,4-dimethoxyphenyl)boronic acid. Research into the synthesis of related 4,6-disubstituted pyrimidines has shown that the reaction can be regioselective. For instance, the Suzuki-Miyaura reaction of 4,6-dichloropyrimidine with arylboronic acids can be controlled to achieve mono-arylation at the C4 position, followed by a subsequent hydrodechlorination at the C6 position, or a second coupling reaction. researchgate.net

Alternatively, starting with a substrate like 2,4-dichloropyrimidine, palladium-catalyzed coupling often occurs with high regioselectivity at the more reactive C4 position. semanticscholar.orgnsf.govnih.gov The choice of catalyst, base, and solvent is crucial for optimizing the yield and selectivity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for these transformations. semanticscholar.orgmdpi.comresearchgate.net Optimization studies for similar reactions have explored various bases, with inorganic carbonates like potassium carbonate (K₂CO₃) or phosphates such as potassium phosphate (B84403) (K₃PO₄) often providing good results. semanticscholar.orgmdpi.comresearchgate.net

A notable large-scale application of this methodology was the kilogram-scale synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine, a structurally analogous compound. researchgate.net This process utilized a Suzuki-Miyaura cross-coupling reaction, demonstrating the industrial applicability and scalability of palladium-catalyzed routes. researchgate.net

Table 1: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling in Pyrimidine Synthesis

Reactant 1 Reactant 2 Catalyst (mol%) Base Solvent Yield Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane/H₂O Good mdpi.comresearchgate.net
2,4-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5%) K₂CO₃ Toluene/H₂O Excellent semanticscholar.org
4,6-dichloropyrimidine Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O Good researchgate.net
4,6-dichloropyrimidine 6-methoxypyridin-3-yl boronic acid Pd(OAc)₂/SPhos K₃PO₄ TPGS-750-M/H₂O 92% researchgate.net

Water as a Solvent in Pyrimidine Synthesis

The use of water as a solvent is a key aspect of green chemistry, aiming to replace volatile and often toxic organic solvents. nih.gov In pyrimidine synthesis, water has been successfully employed as a reaction medium, particularly in catalytic reactions. researchgate.netnih.govbiotage.com Its use can enhance reaction rates, improve safety, and lower processing costs. nih.gov

For reactions involving chloropyrimidines, using water as a solvent has shown significant promise. In the acid-promoted amination of 4-chloropyrrolopyrimidines, a higher reaction rate was observed in water compared to several alcoholic solvents and DMF. nih.govfrontiersin.org This suggests that water can effectively stabilize polar transition states that occur in nucleophilic substitution reactions on the pyrimidine ring. nih.govfrontiersin.org

A significant breakthrough in the context of palladium-catalyzed reactions is the use of micellar catalysis. The kilogram-scale Suzuki–Miyaura synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine was successfully performed in water using the vitamin E-derived surfactant TPGS-750-M. researchgate.net This surfactant forms micelles in water, creating a microenvironment where the organic substrates and the catalyst can react efficiently, overcoming the low solubility of many organic compounds in water. researchgate.net This approach not only makes the process greener but also simplifies product isolation and reduces solvent waste. researchgate.net

Table 2: Comparison of Solvents in Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Solvent Relative Initial Rate Notes Reference
Water Highest --- nih.govfrontiersin.org
Methanol (MeOH) High Some solvolysis observed nih.govfrontiersin.org
Ethanol (EtOH) High --- nih.govfrontiersin.org
2-Propanol (2-PrOH) Moderate Favorable for highly lipophilic compounds nih.gov
Dimethylformamide (DMF) Lower --- nih.gov

Energy-Efficient and Sustainable Methodologies

Beyond the choice of catalysts and solvents, other methodologies contribute to making the synthesis of this compound more energy-efficient and sustainable. These include the use of alternative energy sources and process optimization to reduce waste and energy consumption. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. javeriana.edu.corsc.orgjaveriana.edu.co For the synthesis of pyrimidine derivatives, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher product yields and purities. semanticscholar.orgjaveriana.edu.conih.gov In the context of palladium-catalyzed Suzuki couplings of chloropyrimidines, microwave heating has been shown to be highly effective, allowing for extremely low catalyst loading and short reaction times. semanticscholar.org A comparative study on the synthesis of 4,6-diarylpyrimidines found that while conventional heating could provide higher yields, the microwave-assisted strategy was accomplished in substantially shorter times with comparable efficiency. javeriana.edu.co

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrimidine synthesis. nih.govresearchgate.netnih.gov Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov The use of ultrasound has been reported for various pyrimidine syntheses, leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. nih.govnih.gov

Table 3: Comparison of Conventional vs. Energy-Efficient Synthetic Methods for Pyrimidines

Method Typical Reaction Time Energy Source Key Advantages Reference(s)
Conventional Heating Hours to Days Thermal (Oil bath, etc.) Well-established, scalable javeriana.edu.co
Microwave-Assisted Minutes to Hours Microwave Irradiation Rapid heating, shorter time, higher yields semanticscholar.orgjaveriana.edu.co
Ultrasound-Assisted Minutes to Hours Acoustic Cavitation Mild conditions, shorter time, high yields nih.govnih.gov

Reactivity and Reaction Pathways of 4 Chloro 6 2,4 Dimethoxyphenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrimidine (B1678525) ring. In the context of 4-chloro-6-(2,4-dimethoxyphenyl)pyrimidine, the chlorine atom at the C4-position serves as a leaving group, enabling the introduction of a wide array of nucleophiles.

The SNAr reaction of this compound accommodates a diverse range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including primary and secondary amines, readily displace the C4-chloro substituent. For instance, reactions with anilines and various substituted amines proceed to furnish the corresponding 4-amino-6-(2,4-dimethoxyphenyl)pyrimidine derivatives. researchgate.netnih.gov The reaction conditions for these aminations can be tailored, with some transformations occurring under thermal conditions or with the assistance of a base. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) has been reported as an environmentally friendly solvent for such SNAr reactions, often leading to excellent yields in short reaction times. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles for the substitution of the C4-chloro group. For example, reaction with methoxide (B1231860) or other alkoxides can introduce an alkoxy group at the C4-position. While generally efficient, these reactions can sometimes be accompanied by side reactions like hydrolysis, particularly in the presence of a base. nih.gov

Sulfur Nucleophiles: Thiolates also participate in SNAr reactions, leading to the formation of 4-thioether-substituted pyrimidines. The reactivity of sulfur nucleophiles can be influenced by the substituents on the pyrimidine ring. nih.gov

The table below summarizes the scope of various nucleophiles in SNAr reactions with chloropyrimidines.

Nucleophile TypeExample NucleophileProduct TypeReference
NitrogenAniline4-Anilino-6-(2,4-dimethoxyphenyl)pyrimidine researchgate.net
NitrogenPyrrolidine4-(Pyrrolidin-1-yl)-6-(2,4-dimethoxyphenyl)pyrimidine rsc.org
OxygenMethoxide4-Methoxy-6-(2,4-dimethoxyphenyl)pyrimidine nih.gov
SulfurThiophenoxide4-(Phenylthio)-6-(2,4-dimethoxyphenyl)pyrimidine nih.gov

In pyrimidine systems with multiple leaving groups, the regioselectivity of SNAr reactions is a critical consideration. Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4-position. stackexchange.com This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

However, the presence of an electron-donating group at the C6-position, such as the 2,4-dimethoxyphenyl group in the title compound, can influence this selectivity. Electron-donating groups at C6 can lead to a preference for substitution at the C2-position in 2,4-dichloropyrimidines. wuxiapptec.com In the case of this compound, where only the C4-position is substituted with a leaving group, the reaction proceeds regioselectively at this site.

Chemoselectivity becomes relevant when the nucleophile possesses multiple reactive sites. In such cases, the reaction outcome depends on the relative nucleophilicity of the different functional groups within the nucleophile.

The SNAr reaction on pyrimidines typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The first step, the nucleophilic addition to form the Meisenheimer complex, is generally the rate-determining step. nih.gov

Computational studies, particularly using quantum mechanics (QM), have provided valuable insights into the mechanistic pathways and transition states of SNAr reactions on substituted pyrimidines. wuxiapptec.com These studies often involve the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps and the calculation of transition state energies to predict regioselectivity. wuxiapptec.comwuxibiology.com For instance, in 2,4-dichloropyrimidines, the LUMO is often more localized at the C4-position, consistent with the observed C4-selectivity. wuxiapptec.com However, if the energy gap between the LUMO and LUMO+1 is small, both orbitals may need to be considered. wuxiapptec.com

The stability of the transition state leading to the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. Factors that stabilize this intermediate, such as electron-withdrawing groups on the pyrimidine ring, will accelerate the reaction. qorganica.es Conversely, electron-donating groups can decrease the reaction rate.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

Transition-metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize the pyrimidine core of this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds. In this reaction, the C4-chloro atom of this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4-position, significantly expanding the structural diversity of accessible pyrimidine derivatives. nih.govchemistryviews.org

The general scheme for the Suzuki-Miyaura coupling is as follows:

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful alternative to traditional SNAr reactions for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of this compound with a broad range of amines, including those that are poor nucleophiles in SNAr reactions. beilstein-journals.orgresearchgate.net

The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. libretexts.org This method is particularly valuable for synthesizing sterically hindered anilines and other challenging amine derivatives.

The general scheme for the Buchwald-Hartwig amination is as follows:

This reaction has been shown to be highly regioselective for the amination at the C2-position of 2,4-dichloropyridine, suggesting its potential for selective functionalization of chloropyrimidines. researchgate.net

Other Cross-Coupling Methodologies (e.g., Sonogashira, Ullmann)

Beyond the more common Suzuki and Heck couplings, this compound is a viable substrate for other important cross-coupling reactions, such as the Sonogashira and Ullmann couplings, which further expand its synthetic utility for creating diverse molecular architectures.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgbhu.ac.in This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgbhu.ac.in For this compound, the Sonogashira reaction allows for the introduction of various alkynyl groups at the C4 position. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, which means that chloro-substituents generally require more forcing conditions to react compared to their bromo or iodo counterparts. wikipedia.org

While specific examples for the Sonogashira coupling of this compound are not extensively documented in publicly available literature, data from related 4-chloro-6-arylpyrimidines can provide insights into the expected reactivity and conditions. The reaction typically proceeds by the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the alkynylated pyrimidine. A potential side reaction in copper-co-catalyzed Sonogashira reactions is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling), which can be minimized by carrying out the reaction under an inert atmosphere. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, or aryl amines from an aryl halide and an alcohol, thiol, or amine, respectively. researchgate.netwikipedia.org This reaction typically requires high temperatures and polar solvents. researchgate.net For this compound, an Ullmann-type reaction could be employed to introduce aryloxy or amino groups at the C4 position. The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, thiolate, or amide, which then undergoes nucleophilic aromatic substitution with the chloropyrimidine. wikipedia.org Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions.

Table 1: Representative Conditions for Sonogashira and Ullmann Couplings of Chloro-heterocycles This table presents generalized conditions based on literature for similar substrates, as specific data for this compound is limited.

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Typical Reactants
SonogashiraPd(PPh₃)₂Cl₂ / CuITriethylamine (TEA) or Diisopropylamine (DIPA)Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)25 - 100Terminal Alkyne
Ullmann (C-N)CuI / Ligand (e.g., L-proline, phenanthroline)K₂CO₃ or Cs₂CO₃DMF or Dimethyl sulfoxide (B87167) (DMSO)100 - 180Amine or Amide
Ullmann (C-O)CuI / Ligand (e.g., phenanthroline)Cs₂CO₃Pyridine or DMF120 - 200Phenol or Alcohol

Influence of Catalyst Systems and Ligand Design on Reactivity

The success and selectivity of cross-coupling reactions involving this compound are critically dependent on the choice of the catalyst system, which includes the palladium precursor and, most importantly, the supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov

For the coupling of chloropyrimidines, which are generally less reactive than their bromo or iodo analogs, the use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the challenging oxidative addition of the Pd(0) to the C-Cl bond. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphine ligands (e.g., SPhos, XPhos) have proven effective in facilitating the coupling of unactivated aryl chlorides. nih.gov The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition.

In the context of Sonogashira couplings, both phosphine-based and nitrogen-based ligands, such as N-heterocyclic carbenes (NHCs), have been employed. libretexts.org Pyridine and pyrimidine derivatives themselves can act as ligands for palladium, facilitating copper-free Sonogashira reactions. wikipedia.org The choice of ligand can also influence the regioselectivity in cases where multiple reactive sites are present on the heterocyclic core. For instance, in di- or tri-substituted purines, the regioselectivity of Sonogashira coupling can be controlled by the nature of the phosphine ligand (monodentate vs. bidentate). rsc.org

For Ullmann-type reactions, the addition of ligands such as diamines, amino acids (e.g., L-proline), or phenanthroline can significantly improve the efficiency and allow the reaction to proceed under milder conditions compared to the traditional ligand-free protocols. nih.govacs.org

Table 2: Common Ligands and Their General Influence on Cross-Coupling of Aryl Chlorides

Ligand TypeExamplesGeneral InfluenceApplicable Reactions
Bulky, Electron-Rich MonophosphinesP(t-Bu)₃, PCy₃Promotes oxidative addition of aryl chlorides.Suzuki, Heck, Sonogashira
Biaryl PhosphinesSPhos, XPhos, RuPhosHighly effective for coupling unactivated aryl chlorides; allows for lower catalyst loadings and milder conditions.Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, thermally stable; can offer unique selectivity.Suzuki, Heck, Sonogashira
Bidentate Phosphinesdppf, dppeCan influence regioselectivity and catalyst stability.Suzuki, Sonogashira
Nitrogen-based LigandsPhenanthroline, L-prolineFacilitates copper-catalyzed reactions.Ullmann

Electrophilic Transformations and Side Reactions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution reactions generally difficult. wikipedia.orgbhu.ac.in Such reactions typically require the presence of activating, electron-donating groups on the ring to proceed. researchgate.net In this compound, the 2,4-dimethoxyphenyl group is strongly electron-donating, which could potentially activate the pyrimidine ring towards electrophilic attack. However, the C5 position of the pyrimidine ring is the most likely site for electrophilic substitution, as it is the least electron-deficient position. wikipedia.orgresearchgate.net

Common electrophilic transformations include nitration, halogenation, and sulfonation. For pyrimidines bearing activating groups, such as hydroxyl or amino groups, electrophilic substitution at the C5 position is well-documented. researchgate.net For instance, nitration of activated pyrimidines can occur under relatively mild conditions. While specific studies on the electrophilic reactions of this compound are scarce, it is plausible that under forcing conditions, electrophilic substitution could occur at the C5 position of the pyrimidine ring or on the electron-rich dimethoxyphenyl ring.

Side reactions in the context of cross-coupling are an important consideration. For palladium-catalyzed reactions, common side reactions include:

Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the terminal alkyne in Sonogashira coupling (Glaser coupling). wikipedia.org

Dehalogenation: Reduction of the C-Cl bond, leading to the formation of 6-(2,4-dimethoxyphenyl)pyrimidine. This can be promoted by the presence of a hydride source in the reaction mixture.

Protodeborylation/Protodesilylation: Cleavage of the C-B or C-Si bond in the coupling partner before the desired cross-coupling occurs.

In Ullmann reactions, high temperatures can lead to decomposition of the starting materials or products. Furthermore, in reactions involving amino-pyrimidines, N-arylation can sometimes compete with C-arylation depending on the reaction conditions.

Derivatization Strategies and Synthetic Transformations Based on 4 Chloro 6 2,4 Dimethoxyphenyl Pyrimidine

Accessing Diversified Pyrimidine (B1678525) Derivatives

The chlorine atom at the C4 position of the pyrimidine ring is the primary site for derivatization, acting as a proficient leaving group in various substitution reactions. This reactivity is fundamental to the generation of a diverse library of pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The chlorine at C4 is more reactive than a chlorine at the C2 position. stackexchange.comresearchgate.net This allows for selective reactions with a range of nucleophiles. For instance, reactions with various amines (aminolysis) are commonly employed to introduce substituted amino groups, a transformation frequently utilized in medicinal chemistry. researchgate.netnih.gov Similarly, oxygen-based nucleophiles like alkoxides can displace the chlorine to form ether linkages. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the scope of derivatization.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloropyrimidine with aryl or heteroaryl boronic acids. researchgate.netmdpi.com It allows for the introduction of a wide variety of aromatic and heterocyclic moieties at the C4 position, leading to the synthesis of 4,6-diarylpyrimidines. researchgate.netnih.gov

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction pairs the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, under mild conditions. nih.govorganic-chemistry.orgnih.gov This method is crucial for creating rigid, linear extensions from the pyrimidine core.

Table 1: Examples of Derivatization Reactions on Chloropyrimidine Scaffolds

Reaction Type Reagents & Conditions Product Type
SNAr (Amination) R-NH2, base (e.g., TEA, DIPEA) 4-Aminopyrimidine
SNAr (Alkoxylation) R-OH, base (e.g., NaH) 4-Alkoxypyrimidine
Suzuki-Miyaura Coupling Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base 4-Arylpyrimidine
Sonogashira Coupling R-C≡CH, Pd catalyst, Cu(I) co-catalyst, base 4-Alkynylpyrimidine

Sequential Functionalization for Polysubstituted Pyrimidines

The concept of sequential functionalization is critical when starting with polyhalogenated pyrimidines, allowing for the controlled and regioselective introduction of different substituents. While 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine is mono-chlorinated, the principles of sequential functionalization are often applied to precursors like 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine to access unsymmetrically substituted products.

In di- or tri-chlorinated pyrimidines, the chlorine atoms exhibit different reactivities. Typically, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.comresearchgate.net This reactivity difference enables a stepwise approach. For example, in a 2,4-dichloropyrimidine system, a Suzuki coupling can be performed regioselectively at the C4 position under controlled conditions, leaving the C2 chlorine intact for a subsequent, different transformation. mdpi.comnih.gov A study demonstrated a concise route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, involving a regioselective Sonogashira coupling at the C4 position, followed by nucleophilic substitution at the C2 position. nih.gov

This stepwise strategy is invaluable for creating complex, polysubstituted pyrimidines where each position is precisely functionalized, a requirement for structure-activity relationship (SAR) studies in drug discovery.

Annulation and Construction of Fused Heterocyclic Systems

The pyrimidine core of this compound can serve as a foundational element for the construction of fused bicyclic and polycyclic heterocyclic systems. nih.govderpharmachemica.com These annulation reactions significantly increase molecular complexity and rigidity, often leading to compounds with distinct biological properties.

Several strategies can be employed to build additional rings onto the pyrimidine framework:

Cyclocondensation Reactions: Functional groups introduced onto the pyrimidine ring can participate in intramolecular or intermolecular cyclocondensation reactions. For example, a pyrimidine bearing adjacent amino and cyano groups can be a precursor to pyrimido[4,5-d]pyrimidine systems. derpharmachemica.com

[3+3] Annulation: In some synthetic routes, the pyrimidine ring itself is formed through a [3+3] annulation of amidines with saturated ketones. nih.gov

Intramolecular Cyclization: Derivatization of the C4 position with a suitable functionalized chain can be followed by an intramolecular cyclization to form a new fused ring. For instance, reacting a chloropyrimidine with a nucleophile containing a secondary reactive site can lead to subsequent ring closure, forming systems like pyrrolopyrimidines or thienopyrimidines. mdpi.com

The synthesis of fused pyrimidines is of great interest as these scaffolds are present in many biologically significant molecules and approved drugs. nih.govjchr.orgnih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidines

Fused System Synthetic Strategy
Pyrimido[4,5-d]pyrimidine Cyclization of 4-amino-5-cyanopyrimidine precursors
Pyrrolo[2,3-d]pyrimidine Reaction of chloropyrimidines with aminopyrrole
Thieno[3,2-d]pyrimidine Cyclization involving a thiophene precursor
Pyrazolo[1,5-a]pyrimidine Cyclocondensation of β-enaminones with aminopyrazoles

Scaffold Hopping and Isosteric Replacements in Pyrimidine Frameworks

In the context of medicinal chemistry, the pyrimidine framework is often subject to scaffold hopping and isosteric replacement strategies. nih.govpatsnap.com These approaches aim to identify novel core structures (scaffolds) that maintain or improve biological activity while offering advantages in properties like potency, selectivity, metabolic stability, or intellectual property position. researchgate.netnih.govbhsai.org

Isosteric Replacement: This involves replacing a part of the molecule—an atom or a group of atoms—with another that has similar steric or electronic characteristics. For example, the pyrimidine ring in a bioactive compound might be replaced by another heterocycle like a pyridine or a different diazine to probe the importance of the nitrogen atoms for biological function. nih.gov In one study, a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor was successfully replaced with a 1,2,4-triazole, which acted as a bioisostere, improving both potency and metabolic stability. acs.org

Scaffold Hopping: This is a more drastic approach where the central pyrimidine core is replaced with a structurally different scaffold that preserves the spatial arrangement of key functional groups. nih.gov For example, a thieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to the pyrimidine, can be considered a "scaffold hop" from a quinazoline (fused benzene and pyrimidine rings). mdpi.com Another example involved hopping from a thienopyrimidine to a furano[2,3-d]pyrimidine scaffold to discover potent enzyme inhibitors. nih.gov These strategies are powerful tools for navigating and expanding chemical space in the search for improved drug candidates. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) and the dimethoxyphenyl rings, as well as the methoxy (B1213986) group protons. The pyrimidine ring protons, being in an electron-deficient environment, would likely resonate at a lower field. The protons of the 2,4-dimethoxyphenyl group would show a characteristic splitting pattern based on their substitution. The two methoxy groups would likely appear as sharp singlets, potentially at slightly different chemical shifts due to their different electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. Distinct signals would be expected for each unique carbon atom in the pyrimidine and the dimethoxyphenyl rings. The carbons attached to the electronegative chlorine and oxygen atoms would be significantly deshielded and appear at a lower field. The chemical shifts of the pyrimidine ring carbons would be indicative of the electronic effects of the chloro and dimethoxyphenyl substituents.

While specific data for the target compound is not available, the following table presents typical ¹H and ¹³C NMR data for a related compound, 2-Chloro-4,6-dimethoxypyrimidine, to provide a comparative reference.

Compound Nucleus Chemical Shift (ppm) Multiplicity Assignment
2-Chloro-4,6-dimethoxypyrimidine¹H6.15sH-5
3.95sOCH₃
¹³C171.5C-4, C-6
162.0C-2
88.0C-5
55.0OCH₃

Data is for a related compound and serves for comparative purposes.

Mass Spectrometry Techniques for Molecular Formula Confirmation (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁ClN₂O₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks in the mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and methoxy groups, C=C and C=N stretching vibrations within the aromatic pyrimidine ring, and C-O stretching from the ether linkages of the methoxy groups. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. A study on the related compound 6-chloro-2,4-dimethoxypyrimidine showed characteristic ring stretching modes between 1400 and 1600 cm⁻¹ ias.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic pyrimidine and dimethoxyphenyl rings. The presence of heteroatoms and substituents would influence the position and intensity of these absorption maxima. Investigations into the electronic spectra of 6-chloro-2,4-dimethoxypyrimidine have identified both n-π* and π-π* transitions ias.ac.in.

The following table summarizes the expected and observed IR and UV-Vis data for related pyrimidine derivatives.

Spectroscopic Technique Compound Observed Bands/Transitions Reference
IR Spectroscopy6-Chloro-2,4-dimethoxypyrimidineRing stretching modes at 1580, 1567, 1480, 1400 cm⁻¹ ias.ac.in
UV-Vis Spectroscopy6-Chloro-2,4-dimethoxypyrimidinen-π* and π-π* transitions ias.ac.in

Computational and Theoretical Investigations of 4 Chloro 6 2,4 Dimethoxyphenyl Pyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G basis set, are a standard approach to determine their molecular and electronic properties researchgate.netinpressco.comnih.goviosrjournals.org.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine, which has rotatable bonds connecting the pyrimidine and dimethoxyphenyl rings, conformational analysis is crucial to identify the lowest energy conformer researchgate.net. This is achieved by calculating the energy for different spatial arrangements of the atoms and identifying the structure that corresponds to a true minimum on the potential energy surface inpressco.comnih.gov.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For example, in a DFT study of 4-Phenylpyrimidine (4-PPy) using the B3LYP/6-311++G(d,p) level of theory, the bond lengths within the pyrimidine ring were calculated to be between 1.331 Å and 1.345 Å for C-N bonds and around 1.387 Å for C-C bonds researchgate.net. Similar calculations for this compound would yield precise values for its specific geometry, taking into account the electronic effects of the chloro and dimethoxyphenyl substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine (4-Phenylpyrimidine) (Note: This data is for a related compound and serves to illustrate the type of information obtained from geometry optimization.)

ParameterBond Length (Å)ParameterBond Angle (°)
N1—C41.345C12-N1-C4115.8
N1—C121.331C11-N2-C12116.2
N2—C111.337N1-C4-C5122.5
N2—C121.335C4-C5-C11117.3
C4—C51.484N2-C11-C5122.1
C5—C111.387N1-C12-N2126.1
Source: Adapted from DFT calculations on 4-Phenylpyrimidine researchgate.net.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity libretexts.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive researchgate.net.

For substituted pyrimidines, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively. In the case of chloropyrimidines, the LUMO or LUMO+1 orbital often has a significant lobe on the carbon atom bonded to the chlorine, indicating its susceptibility to nucleophilic substitution wuxibiology.com. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: This data is for related compounds and illustrates typical FMO energy values.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-Chloropyrimidine-7.89-1.256.64
2-Chloropyrimidine-7.95-0.687.27
N-isocyaniminotriphenylphosphorane-5.98-1.644.34
Source: Adapted from various computational studies on heterocyclic compounds researchgate.netwuxibiology.com.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species researchgate.netchemrxiv.orgnih.gov. The MESP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack researchgate.netnih.gov.

For this compound, an MESP analysis would reveal the electrostatic landscape of the molecule. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction researchgate.net. Conversely, the hydrogen atoms and the carbon attached to the chlorine atom would likely show positive potential. This analysis provides a comprehensive picture of the molecule's charge distribution and helps rationalize its intermolecular interactions chemrxiv.orgmdpi.com.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure mdpi.comresearchgate.net.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculated values are often in good agreement with experimental results, aiding in the assignment of complex spectra researchgate.net.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies often correspond well with the peaks observed in experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes researchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This provides information about the electronic structure and the energies of excited states mdpi.com.

For a novel pyrimidine derivative, comparing the computationally predicted spectra with experimentally obtained spectra serves as a powerful method for structural verification mdpi.com.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target nih.govnih.gov.

For this compound, MD simulations could be used to explore its conformational flexibility in solution or to study its binding mode and stability within the active site of a target protein nih.gov. Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's or protein's backbone atoms from a reference structure over time, indicating the stability of the system.

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule or protein.

Interaction Analysis: MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the molecule and its environment or a binding partner, providing insights into the key residues responsible for binding affinity nih.govnih.gov.

These simulations are invaluable in drug design for understanding how a ligand interacts with its receptor and for assessing the stability of the resulting complex nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

For this compound, computational studies can be used to investigate various reactions, such as nucleophilic aromatic substitution at the C4 position where the chlorine atom is located. The reactivity of different sites on the pyrimidine ring can be assessed. For instance, studies on other pyrimidines have shown that the C5 and C6 positions have distinct reactivities; C5 is often the most reactive site for electrophilic attack in uracil and thymine, while the C6 position is more susceptible to nucleophilic attack by hydroxide (B78521) nih.gov.

By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most favorable mechanism. This information is crucial for understanding the molecule's chemical behavior and for designing new synthetic routes rsc.org. For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, computational studies could help explain the observed chemoselectivity, where certain amines preferentially displace the chloride group while others displace the sulfonyl group researchgate.net.

Quantitative Structure-Property Relationship (QSPR) Studies related to Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electronic and steric environment of the pyrimidine ring and its substituents. The chlorine atom at the 4-position is a potential leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. The 2,4-dimethoxyphenyl group, with its electron-donating methoxy groups, will influence the electron density of the pyrimidine ring, thereby affecting its reactivity.

A hypothetical QSPR study on a series of derivatives of this compound would involve the calculation of various molecular descriptors and correlating them with an experimentally determined measure of reactivity, such as a reaction rate constant (k).

Key Molecular Descriptors for Reactivity Analysis

For a QSPR study on the chemical reactivity of this compound derivatives, a range of descriptors would be calculated to capture the electronic, steric, and thermodynamic properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for predicting reactivity in reactions involving nucleophiles and electrophiles.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. wjarr.com

Mulliken Charges: These provide information about the partial atomic charges on each atom, highlighting electrophilic and nucleophilic centers. For instance, the charge on the carbon atom attached to the chlorine would be of particular interest.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule, which can affect the accessibility of the reaction center.

Molecular Volume and Surface Area: These can be correlated with how easily a nucleophile can approach the electrophilic carbon atom.

Sterimol Parameters: These provide a more detailed description of the steric bulk of substituents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

Illustrative QSPR Data for Pyrimidine Derivatives

To illustrate the application of QSPR in studying chemical reactivity, the following table presents hypothetical data for a series of pyrimidine derivatives. This data is for demonstrative purposes and does not represent actual experimental or calculated values for derivatives of this compound. The table showcases the kind of data that would be generated in a QSPR study, correlating molecular descriptors with a hypothetical reaction rate constant for a nucleophilic substitution reaction.

CompoundDerivative (R)LUMO Energy (eV)Charge on C4Molecular Volume (ų)log(k)
1H-1.250.152501.2
2CH₃-1.200.142651.1
3OCH₃-1.150.132701.0
4Cl-1.350.172601.5
5NO₂-1.500.202752.0

Analysis of the Hypothetical Data

In this illustrative table, we can observe potential trends that a QSPR model would aim to quantify:

LUMO Energy: As the LUMO energy decreases (becomes more negative), the reactivity (log(k)) increases. This is consistent with the principle that a lower energy LUMO is a better electron acceptor, facilitating nucleophilic attack. The nitro group (NO₂), being a strong electron-withdrawing group, significantly lowers the LUMO energy and increases the reaction rate.

Charge on C4: A more positive partial charge on the carbon atom at position 4 (C4) would make it more electrophilic and thus more susceptible to nucleophilic attack. The data shows that a higher positive charge on C4 correlates with a higher reaction rate.

Molecular Volume: The effect of molecular volume is less straightforward. While a larger volume might suggest increased steric hindrance and a lower reaction rate, the electronic effects of the substituents often play a more dominant role.

A QSPR model would be developed using statistical methods like multiple linear regression (MLR) to create an equation of the form:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on C4) + c₃(Molecular Volume)

Such an equation would allow for the prediction of the reaction rate constant for new, unsynthesized derivatives of this compound, simply by calculating their molecular descriptors. This predictive capability is a powerful tool in computational chemistry for guiding synthetic efforts towards molecules with desired reactivity profiles.

Future Research Directions and Unexplored Avenues in 4 Chloro 6 2,4 Dimethoxyphenyl Pyrimidine Chemistry

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine and its subsequent functionalization often rely on catalytic processes. Future research should focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

One promising area is the application of modern cross-coupling reactions. While traditional methods for synthesizing substituted pyrimidines exist, the use of advanced catalytic systems can offer milder reaction conditions and broader functional group tolerance. nih.gov For instance, the Suzuki-Miyaura cross-coupling has been successfully employed for the kilogram-scale synthesis of related chloro-pyrimidines using micellar catalysis, which offers an environmentally benign approach in water. researchgate.net Future work could adapt these principles to the synthesis of this compound, potentially improving yields and reducing the use of hazardous organic solvents.

Furthermore, the development of catalysts for C-H activation presents a frontier in pyrimidine (B1678525) chemistry. Direct arylation of the pyrimidine core could provide a more atom-economical route to derivatives of this compound, avoiding the need for pre-functionalized starting materials. Research into transition-metal catalysts, such as palladium, copper, and rhodium, could unlock new pathways for derivatization at various positions on the pyrimidine ring. mdpi.com

Below is a table summarizing potential catalytic systems for future exploration:

Catalytic SystemPotential ApplicationAnticipated AdvantagesKey Research Focus
Palladium-based Micellar CatalysisSynthesis of this compoundEnvironmentally friendly (aqueous medium), high yield, scalabilityOptimization of surfactant and ligand for the specific substrate
Copper-catalyzed C-N/C-O CouplingDerivatization at the 4-positionCost-effective, broad substrate scope for amines and phenolsDevelopment of ligands to control selectivity and improve reaction rates
Rhodium/Iridium-catalyzed C-H ActivationDirect functionalization of the pyrimidine ringAtom economy, reduced synthetic stepsAchieving high regioselectivity in the presence of multiple C-H bonds

Chemo- and Regioselective Control in Multi-Substituted Pyrimidine Synthesis

The this compound molecule possesses multiple reactive sites, making chemo- and regioselective functionalization a significant challenge and a vital area for future research. The chlorine atom at the 4-position is a primary site for nucleophilic substitution, but the dimethoxyphenyl group and the pyrimidine ring itself can also undergo various transformations.

Achieving selective substitution at the C4 position is crucial for building molecular complexity. Research into controlling the reactivity of different nucleophiles with the chloro-pyrimidine core is essential. For instance, the regioselective substitution of the chlorine atom in 2,4-dichloroquinazoline (B46505) precursors is well-documented and could serve as a model for developing selective reactions for this compound. mdpi.com The choice of solvent, temperature, and base can significantly influence the outcome of these reactions.

Furthermore, directing group strategies could be employed to achieve regioselective C-H functionalization on the pyrimidine or the phenyl ring. The development of removable directing groups would allow for the introduction of substituents at specific positions, followed by their cleavage to yield the desired product.

The following table outlines potential strategies for achieving selectivity:

Reaction TypeTarget SelectivityProposed StrategyKey Research Challenges
Nucleophilic Aromatic Substitution (SNAr)Chemoselective substitution at C4Optimization of reaction conditions (solvent, temperature, base) for different nucleophilesMinimizing side reactions and decomposition of the starting material
C-H FunctionalizationRegioselective arylation/alkylation of the pyrimidine ringUse of directing groups to control the position of functionalizationDevelopment of efficient and easily removable directing groups
Cross-Coupling ReactionsSelective coupling at the C4-Cl bond versus C-H bondsFine-tuning of catalyst and ligand systems to favor C-Cl bond activationUnderstanding the relative reactivity of different bonds in the molecule

Automation and Flow Chemistry in Pyrimidine Synthesis

The integration of automation and flow chemistry offers a paradigm shift in the synthesis of complex molecules like derivatives of this compound. These technologies can lead to improved reproducibility, safety, and scalability while enabling rapid reaction optimization. nih.govbeilstein-journals.org

Flow chemistry, in particular, provides several advantages for pyrimidine synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov The small reactor volumes enhance safety when working with hazardous reagents or intermediates. Future research should focus on translating the batch synthesis of this compound and its derivatives into continuous flow processes. This would involve the development of suitable reactor setups, pumping systems, and in-line analytical techniques for real-time monitoring. beilstein-journals.org

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new derivatization methods. nih.govmit.edu The combination of computer-aided synthesis planning with automated flow systems could enable the autonomous design and synthesis of novel pyrimidine-based compounds with desired properties. mit.edu

A summary of the potential benefits of automation and flow chemistry is presented below:

TechnologyApplication in Pyrimidine SynthesisKey AdvantagesFuture Research Directions
Flow ChemistrySynthesis and derivatization of this compoundImproved safety, precise process control, enhanced scalability, higher yieldsDevelopment of integrated flow reactors with in-line purification and analysis
Automated Synthesis PlatformsHigh-throughput screening of reaction conditions and catalystsRapid optimization, discovery of novel reactions, increased efficiencyIntegration with machine learning algorithms for predictive synthesis
Robotic Cloud LabsRemote execution and optimization of synthetic routesAccessibility, reproducibility, data-rich experimentationDevelopment of standardized protocols for pyrimidine synthesis on these platforms

Exploring Novel Synthetic Pathways for Complex Derivatization

Beyond optimizing existing methods, future research should aim to discover and develop novel synthetic pathways for the complex derivatization of this compound. This involves exploring new types of reactions and building blocks to access a wider chemical space.

One area of interest is multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. Developing MCRs that incorporate the this compound core could provide a highly efficient route to novel compound libraries.

Another avenue is the use of photoredox catalysis to enable new types of transformations that are not accessible through traditional thermal methods. Light-mediated reactions can often proceed under mild conditions and with high selectivity, offering new possibilities for the functionalization of the pyrimidine ring and its substituents.

Finally, the exploration of bio-catalysis, using enzymes to perform specific transformations, could lead to highly selective and environmentally friendly methods for modifying this compound.

The following table highlights some unexplored synthetic avenues:

Synthetic PathwayDescriptionPotential for DerivatizationResearch Focus
Multicomponent Reactions (MCRs)One-pot reactions involving three or more components to form a complex product.Rapid generation of diverse libraries of substituted pyrimidines.Design of novel MCRs that incorporate the this compound scaffold.
Photoredox CatalysisUse of light to initiate chemical reactions via single-electron transfer.Access to novel functionalization patterns under mild conditions.Exploration of photocatalysts and reaction conditions for C-C and C-heteroatom bond formation.
BiocatalysisUse of enzymes to catalyze chemical transformations.Highly selective and sustainable synthesis of chiral derivatives.Screening for and engineering of enzymes capable of acting on the pyrimidine substrate.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key parameters include:

  • Catalysts : Use palladium-based catalysts for cross-coupling reactions.

  • Temperature : Maintain 60–80°C for substitution reactions to minimize side products.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for aryl group introduction .

  • Purification : Column chromatography or recrystallization improves purity (>95%) .

    Reaction Step Conditions Yield Range
    Chlorobenzyl substitutionDMF, 70°C, 12h60–75%
    Pyrimidine couplingPd(PPh₃)₄, 80°C50–65%

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, dihedral angles) with precision (R-factor < 0.06) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 295.05 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the chloro, methoxy, or pyrimidine groups to assess effects on bioactivity (e.g., replacing methoxy with ethoxy alters lipophilicity) .

  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC₅₀ measurements.

  • Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity .

    Derivative Substituent IC₅₀ (μM)
    Compound A2,4-Dimethoxy0.45
    Compound B2-Ethoxy-4-methoxy1.20

Q. What methodologies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Analytical Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational modeling techniques like molecular docking be applied to predict interactions with biological targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., EGFR kinase).
  • Validation : Cross-reference docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
  • Dynamic Simulations : Run MD simulations (e.g., 100 ns) to assess binding stability under physiological conditions .

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4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine
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4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.